molecular formula C27H31N5O2 B1233467 Roquefortine E CAS No. 871982-52-4

Roquefortine E

Cat. No.: B1233467
CAS No.: 871982-52-4
M. Wt: 457.6 g/mol
InChI Key: YOEIOWQHMDDCDD-HJILTBFVSA-N
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Description

Roquefortine E is a diketopiperazine alkaloid produced by certain fungi, particularly species of the genus Penicillium. It is structurally related to other roquefortines, such as roquefortine C and roquefortine D. These compounds are known for their complex structures and significant biological activities, including antibacterial and antitumor properties .

Mechanism of Action

Target of Action

Roquefortine E is an analogue of Roquefortine C . It is an antimitotic agent , which means it interferes with mitosis (cell division). , a component of the receptor for GABA, the major inhibitory neurotransmitter in the vertebrate brain.

Mode of Action

This compound, similar to its analogue Roquefortine C, contains an additional isoprenyl unit on the imidazole . This structure is similar to phenylhistin, another antimitotic agent

Biochemical Pathways

The biosynthesis of this compound involves several enzymatic steps. It begins with the condensation of L-tryptophane and L-histidine to form a cyclodipeptide with a diketopiperazine ring by the action of a nonribosomal peptide synthetase . After the formation of the cyclodipeptide, there is a grid in the biochemical pathway . The dimethylallyltryptophan synthetase prenylates both the cyclodipeptide and its dehydrogenated form, yielding directly the products roquefortine D and roquefortine C . This leads to a branch in the otherwise linear pathway .

Result of Action

It is known to be a selective, albeit weakly active, antitumor agent

Action Environment

The action of this compound, like other secondary metabolites produced by Penicillium roqueforti, can be influenced by environmental factors. For instance, P. roqueforti shows signs of domestication, with separate differentiated populations found associated with certain types of cheese . These include attributes such as greater spore production on bread, high lipolytic activity and salt tolerance, adaptation to lactose utilization and growth in an acidic environment, and successful competition with fermentative bacteria . These factors could potentially influence the production and action of this compound.

Biochemical Analysis

Biochemical Properties

Roquefortine E plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One of the key interactions is with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many compounds. This compound can inhibit these enzymes, affecting the metabolism of other substances. Additionally, it interacts with proteins involved in cellular signaling pathways, potentially altering their function and leading to various cellular responses .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression and metabolic pathways, ultimately affecting cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to cytochrome P450 enzymes, inhibiting their activity and affecting the metabolism of other compounds. Additionally, it can interact with transcription factors, influencing gene expression. This compound may also inhibit or activate specific enzymes, leading to changes in cellular processes and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have persistent effects on cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including neurotoxicity and hepatotoxicity. These effects highlight the importance of understanding the dosage-dependent responses to this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the oxidative metabolism of various compounds. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. These interactions can lead to changes in the production and utilization of metabolites, impacting overall cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. This compound may be actively transported into specific cellular compartments, where it can exert its biological effects. The distribution of this compound within tissues can also affect its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. These interactions can influence the activity and function of this compound, contributing to its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Roquefortine E can be synthesized through a series of enzymatic reactions involving nonribosomal peptide synthetases. The biosynthesis begins with the condensation of L-tryptophan and L-histidine to form a cyclodipeptide with a diketopiperazine ring. This intermediate undergoes several modifications, including prenylation and oxidation, to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Penicillium species under controlled conditions. The fungi are grown in nutrient-rich media, and the production of this compound is optimized through the manipulation of environmental factors such as pH, temperature, and nutrient availability. The compound is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Roquefortine E undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of the indole nitrogen, which leads to the formation of nitrone intermediates .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as flavin-dependent monooxygenases. These reactions typically occur under mild conditions, making them suitable for industrial applications .

Major Products Formed: The major products formed from the reactions of this compound include roquefortine L and other related compounds. These products are often characterized by their unique structural features and biological activities .

Scientific Research Applications

Roquefortine E has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the biosynthesis of diketopiperazine alkaloids. In biology, it serves as a tool for investigating fungal metabolism and secondary metabolite production. In medicine, this compound and its derivatives are explored for their potential as antibacterial and antitumor agents. Additionally, in the industry, this compound is used in the development of bioactive compounds for various applications .

Comparison with Similar Compounds

Roquefortine E is structurally similar to other roquefortines, such as roquefortine C and roquefortine D. it is unique in its specific modifications and biological activities. Similar compounds include meleagrin, glandicoline, and oxaline, which share the diketopiperazine core structure but differ in their functional groups and bioactivities .

Conclusion

This compound is a fascinating compound with significant potential in various scientific fields. Its complex structure and diverse biological activities make it a valuable subject of study in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for new applications and innovations.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

(1S,4E,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O2/c1-7-25(3,4)21-18(28-15-29-21)13-19-23(34)32-20(22(33)30-19)14-27(26(5,6)8-2)16-11-9-10-12-17(16)31-24(27)32/h7-13,15,20,24,31H,1-2,14H2,3-6H3,(H,28,29)(H,30,33)/b19-13+/t20-,24-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEIOWQHMDDCDD-HJILTBFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C1=C(N=CN1)C=C2C(=O)N3C(CC4(C3NC5=CC=CC=C54)C(C)(C)C=C)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C=C)C1=C(N=CN1)/C=C/2\C(=O)N3[C@@H](C[C@@]4([C@H]3NC5=CC=CC=C54)C(C)(C)C=C)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017682
Record name Roquefortine E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871982-52-4
Record name Roquefortine E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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